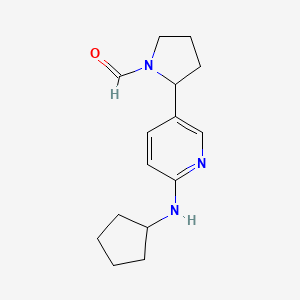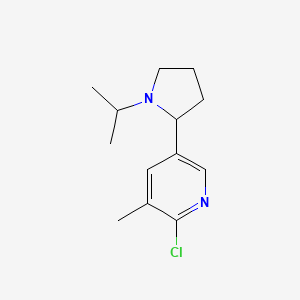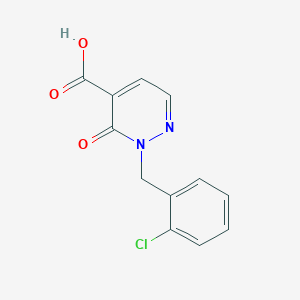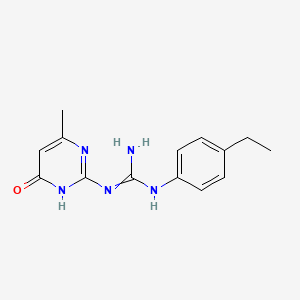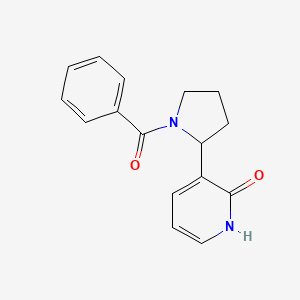
5-Fluoro-2-methylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methylpyridine hydrochloride: is a fluorinated pyridine derivative. The introduction of a fluorine atom into the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances its solubility in water, facilitating its use in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylpyridine hydrochloride typically involves the fluorination of 2-methylpyridine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process includes steps for purification and conversion to the hydrochloride salt, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-methylpyridine hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-methylpyridine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals, where fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the agrochemical industry, fluorinated pyridines are explored for their potential as herbicides and insecticides due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methylpyridine hydrochloride depends on its specific application. In pharmaceuticals, the fluorine atom can influence the binding affinity and selectivity of the compound towards its molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can also affect the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Fluoropyridine: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Fluoro-2-methylpyridine: Fluorine is positioned differently, affecting its reactivity and applications.
4-Fluoro-2-methylpyridine: Another positional isomer with distinct properties.
Uniqueness: 5-Fluoro-2-methylpyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C6H7ClFN |
|---|---|
Poids moléculaire |
147.58 g/mol |
Nom IUPAC |
5-fluoro-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H |
Clé InChI |
RCOXKZCHKQBMOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



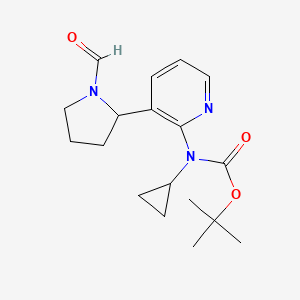


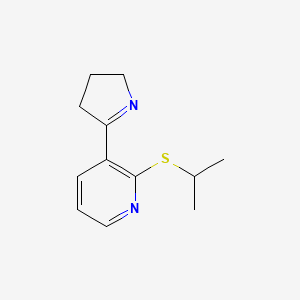
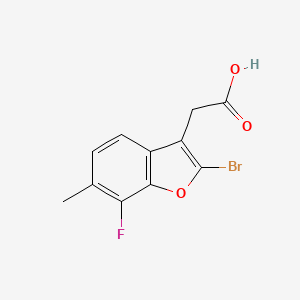

![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)

